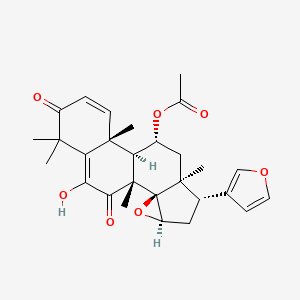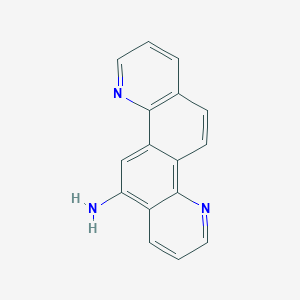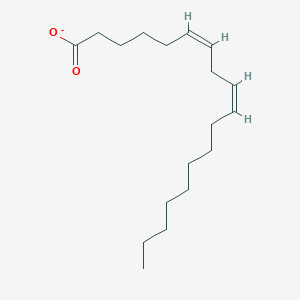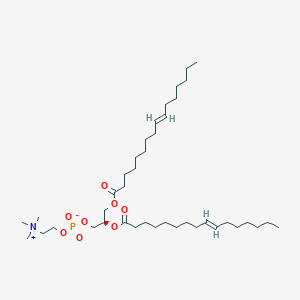
Anthothecol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthothecol is a limonoid compound isolated from the plant Khaya anthotheca, which belongs to the Meliaceae family . Limonoids are a class of highly oxygenated modified triterpenoids known for their diverse range of biological activities . This compound has garnered significant interest due to its potential therapeutic properties, including anticancer and antimalarial activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of anthothecol involves multiple steps, starting from naturally occurring limonoids. The synthetic route typically includes oxidation, reduction, and cyclization reactions under controlled conditions . Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound is primarily based on extraction from Khaya anthotheca. The extraction process involves solvent extraction, followed by purification using chromatographic techniques . Advances in biotechnological methods have also enabled the production of this compound through microbial fermentation, offering a sustainable and scalable approach .
Análisis De Reacciones Químicas
Types of Reactions
Anthothecol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex limonoid derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various limonoid derivatives with enhanced or modified biological activities .
Aplicaciones Científicas De Investigación
Chemistry: Anthothecol serves as a precursor for the synthesis of other bioactive limonoids.
Biology: It has shown significant anticancer activity, particularly against pancreatic cancer stem cells.
Industry: The compound’s antimalarial properties make it a candidate for developing new antimalarial drugs.
Mecanismo De Acción
Anthothecol exerts its effects through multiple molecular targets and pathways:
Anticancer Activity: It disrupts the binding of Gli proteins to DNA, inhibiting the transcription of Gli target genes and thereby suppressing cancer stem cell growth.
Antimalarial Activity: The exact mechanism is still under investigation, but it is believed to interfere with the parasite’s metabolic pathways.
Comparación Con Compuestos Similares
Anthothecol is unique among limonoids due to its specific structural features and biological activities. Similar compounds include:
Garcinol: Known for its anticancer properties.
Piplartine: Exhibits significant anticancer and anti-inflammatory activities.
Rottlerin: Another limonoid with notable anticancer effects.
These compounds share some biological activities with this compound but differ in their molecular targets and mechanisms of action, highlighting the uniqueness of this compound .
Propiedades
Fórmula molecular |
C28H32O7 |
|---|---|
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
[(1R,2R,4R,6S,7S,9R,10R,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-14,18-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-dien-9-yl] acetate |
InChI |
InChI=1S/C28H32O7/c1-14(29)34-17-12-26(5)16(15-8-10-33-13-15)11-19-28(26,35-19)27(6)21(17)25(4)9-7-18(30)24(2,3)22(25)20(31)23(27)32/h7-10,13,16-17,19,21,31H,11-12H2,1-6H3/t16-,17+,19+,21+,25+,26-,27-,28+/m0/s1 |
Clave InChI |
AJTULIWKBMDPCJ-JOLKNDTNSA-N |
SMILES |
CC(=O)OC1CC2(C(CC3C2(O3)C4(C1C5(C=CC(=O)C(C5=C(C4=O)O)(C)C)C)C)C6=COC=C6)C |
SMILES isomérico |
CC(=O)O[C@@H]1C[C@]2([C@@H](C[C@@H]3[C@]2(O3)[C@]4([C@H]1[C@]5(C=CC(=O)C(C5=C(C4=O)O)(C)C)C)C)C6=COC=C6)C |
SMILES canónico |
CC(=O)OC1CC2(C(CC3C2(O3)C4(C1C5(C=CC(=O)C(C5=C(C4=O)O)(C)C)C)C)C6=COC=C6)C |
Sinónimos |
anthothecol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B1261808.png)
![2-(methyloxy)-N-[2-methyl-1-phenyl-2-(1-pyrrolidinyl)propyl]-4,6-bis(trifluoromethyl)benzamide](/img/structure/B1261811.png)
